
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide, also known as CPH 82, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and infectious diseases. 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the activity of histone deacetylases, which are involved in cancer growth and inflammation. Additionally, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of bacterial and viral growth. Additionally, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 in lab experiments include its high yield synthesis methods, its potential therapeutic applications in various fields of research, and its ability to inhibit various enzymes and pathways involved in cancer growth, inflammation, and infectious diseases. The limitations of using 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 in lab experiments include the need for further studies to determine its safety and efficacy in vivo and the potential for off-target effects.
Orientations Futures
For the research on 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 include further studies to determine its safety and efficacy in vivo, the development of more potent analogs, and the investigation of its potential therapeutic applications in other fields of research. Additionally, the development of targeted delivery systems for 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 could improve its efficacy and reduce off-target effects.
Méthodes De Synthèse
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 can be synthesized using various methods, including the condensation of 2-(2-chlorophenoxy)acetic acid with 2-pyridinecarboxaldehyde followed by the addition of hydrazine hydrate. Another method involves the reaction of 2-(2-chlorophenoxy)acetic acid with hydrazine hydrate in the presence of 2-pyridinecarboxaldehyde. Both methods result in the formation of 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 with high yields.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-6-1-2-7-13(12)20-10-14(19)18-17-9-11-5-3-4-8-16-11/h1-9H,10H2,(H,18,19)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQSXYKOBJWGIF-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C\C2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

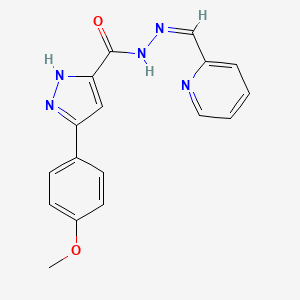
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
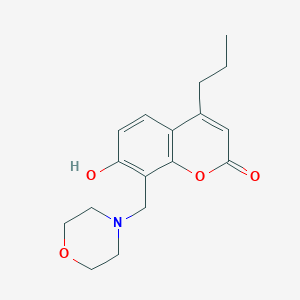
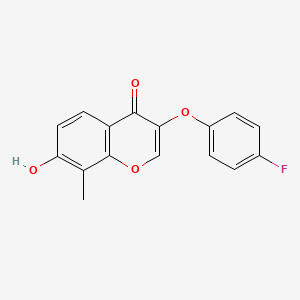
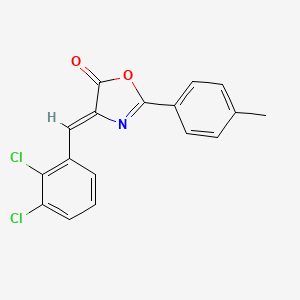
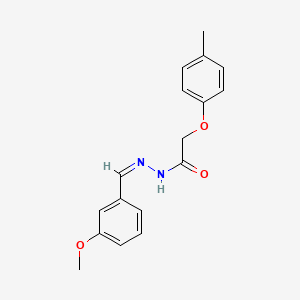
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
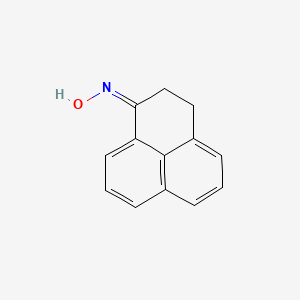
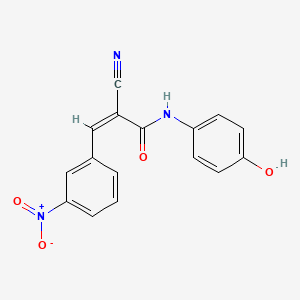
![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)
![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)